2-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
The compound appears to be a benzamide derivative with a bromine atom on the benzene ring. It also contains furan and thiophene rings attached to the amide group through an ethyl chain. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the furan and thiophen rings, followed by the introduction of the bromine atom and the amide group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophen rings would contribute to the overall aromaticity of the compound, while the bromine atom would add significant weight and could potentially influence the compound’s reactivity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom and the amide group. The bromine atom could potentially be replaced in a substitution reaction, while the amide group could participate in various reactions such as hydrolysis or condensation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various functional groups.Scientific Research Applications
Synthesis and Reactivity
Furan and thiophene derivatives are synthesized through various methods, highlighting the versatility of these heterocyclic compounds. Aleksandrov and El’chaninov (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent conversion to 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions, illustrating the potential for creating complex heterocyclic systems from simpler furan derivatives (Aleksandrov & El’chaninov, 2017). Banks et al. (1986) demonstrated the preparation of substituted thieno[3,4-b]furans, highlighting the chemical properties associated with ketones, enols, and β-keto esters in these systems, which could be relevant for the design and application of the queried compound (Banks, Barker, & Huddleston, 1986).
Photophysical Properties and Applications
The photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones demonstrated by Jin Zhang et al. (2017) to produce highly functionalized polyheterocyclic compounds suggests potential applications in photophysical and electronic materials (Jin Zhang et al., 2017). This research underscores the utility of furan and thiophene derivatives in synthesizing materials with unique electronic properties.
Antimicrobial Activities
The synthesis and investigation of N-(4-bromophenyl)furan-2-carboxamide derivatives by Siddiqa et al. (2022) for antibacterial activities against drug-resistant bacteria suggest potential pharmaceutical applications. The study highlighted the effectiveness of these compounds against various bacteria, indicating the relevance of furan derivatives in developing new antimicrobial agents (Siddiqa et al., 2022).
Electronic and Electrochemical Applications
Research by Se Hun Kim et al. (2011) on phenothiazine derivatives with furan linkers for dye-sensitized solar cells, where the furan-conjugated linker improved solar energy-to-electricity conversion efficiency, showcases the potential of furan derivatives in renewable energy technologies (Se Hun Kim et al., 2011).
Safety And Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific safety data, it’s difficult to provide detailed information on potential hazards.
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Further research and experimentation would be needed to fully explore its potential.
properties
IUPAC Name |
2-bromo-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c18-14-5-2-1-4-13(14)16(20)19-11-17(21,12-7-8-22-10-12)15-6-3-9-23-15/h1-10,21H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBUTFLTXINRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide |
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